Imidazole glycerol phosphate

Enzyme kinetics Amidotransferase mechanism Allosteric regulation

Researchers often face failed inhibitor screens due to substrate analogs lacking specific stereochemistry. Imidazole glycerol phosphate (IGP) is the authentic, D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate intermediate for histidine biosynthesis enzymes IGPS and IGPD. - **Validated Data**: Strain-specific kinetics (yeast IGPD Km 0.10 mM; wheat IGPD Km 0.36 mM; 31-fold kcat difference Mtb vs. yeast). - **Assay Benchmark**: Use with 10 nM IRL 1803 Ki to validate HTS assays. - **Supply**: Packaged for enzymatic and mechanistic studies.

Molecular Formula C6H11N2O6P
Molecular Weight 238.14 g/mol
CAS No. 27982-01-0
Cat. No. B12512375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole glycerol phosphate
CAS27982-01-0
Molecular FormulaC6H11N2O6P
Molecular Weight238.14 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)C(C(COP(=O)(O)O)O)O
InChIInChI=1S/C6H11N2O6P/c9-5(2-14-15(11,12)13)6(10)4-1-7-3-8-4/h1,3,5-6,9-10H,2H2,(H,7,8)(H2,11,12,13)
InChIKeyHFYBTHCYPKEDQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazole Glycerol Phosphate in Histidine Biosynthesis


Imidazole glycerol phosphate (IGP), specifically D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate, is a key intermediate in the universally conserved histidine biosynthesis pathway [1]. Its role is as a dedicated substrate for the enzymes imidazole glycerol phosphate synthase (IGPS) and imidazole glycerol phosphate dehydratase (IGPD), which catalyze consecutive steps in this pathway [2]. Due to its central position in a biosynthetic route absent in animals, IGP is a critical molecular probe for studying enzyme allostery, developing species-specific inhibitors, and exploring fundamental mechanisms of catalysis.

Histidine biosynthesis pathway probe for IGPS and IGPD studies
Supports enzyme allostery and glutamine amidotransferase mechanism research
Enables species-specific inhibitor screening and kinetic characterization

Imidazole Glycerol Phosphate vs. Generic Analogs


Imidazole glycerol phosphate cannot be interchanged with closely related imidazole or glycerol phosphate analogs due to its highly specific molecular recognition by two distinct enzyme active sites [1]. The compound's precise stereochemistry and the unique arrangement of its imidazole and phosphate groups dictate its binding affinity and catalytic turnover with IGPS and IGPD [2]. Substituting with a simpler analog would abolish or severely impair these interactions, leading to erroneous kinetic data, failed inhibitor screens, and a fundamental misunderstanding of the histidine biosynthesis pathway. The quantitative evidence below demonstrates that even minor changes in assay conditions or enzyme source yield significant, measurable differences in key parameters.

Molecular recognition specificity Generic imidazole or glycerol phosphate analogs may not satisfy the precise binding requirements of IGPS and IGPD active sites, potentially altering kinetic readouts.
Stereochemistry mismatch The exact D-erythro configuration is critical; racemic mixtures or isomer variants can shift binding and catalysis, introducing errors in enzyme characterization.
Assay condition sensitivity Reported Km, kcat, and inhibitor Ki values are highly dependent on enzyme source, pH, and temperature. Direct replacement without re-optimization may not transfer kinetic conclusions.

Imidazole Glycerol Phosphate: Enzyme Kinetics & Inhibition


IGPS: Glutamine vs. Ammonium Ion Efficiency

Imidazole glycerol phosphate synthase (IGPS) exhibits a strong preference for glutamine as its nitrogen donor over free ammonium ion. Steady-state kinetic analysis of the Escherichia coli IGPS holoenzyme demonstrates that glutamine is a 1000-fold more efficient substrate than ammonium ion [1]. This quantifies the critical role of the enzyme's glutaminase subunit (HisH) in channeling ammonia for the cyclase reaction, a feature that cannot be replicated by simply providing ammonia in the assay.

Substrate Efficiency
Reported
Glutamine 1000× over NH₄⁺
Glutamine is the essential nitrogen donor; ammonium ion yields substantially lower IGPS activity.
E. coli IGPS holoenzyme, steady-state kinetics
Enzyme kinetics Amidotransferase mechanism Allosteric regulation

IGPD Substrate Affinity: Yeast vs. Wheat

The affinity of imidazole glycerol phosphate dehydratase (IGPD) for its substrate varies significantly between species. For Saccharomyces cerevisiae (yeast) IGPD, the Michaelis constant (Km) for IGP was determined to be 0.10 ± 0.02 mM at pH 7.0 [1]. In contrast, for Triticum aestivum (wheat) IGPD, the Km was reported as 0.36 mM at its optimal pH of 6.6 [2]. This represents a 3.6-fold difference in substrate affinity, highlighting that the source of the enzyme is a critical variable for experimental design and data interpretation.

Substrate Affinity (Km)
Reported
Km 0.10 mM (yeast) / 0.36 mM (wheat)
Enzyme source influences IGP concentration needed for half-maximal velocity; may require species-matched assay design.
Yeast pH 7.0; wheat pH 6.6
Enzyme kinetics Substrate specificity Comparative biochemistry

IGPD Catalytic Turnover: M. tuberculosis vs. Yeast

The maximum catalytic rate (kcat) of IGPD for IGP differs markedly between organisms. The enzyme from Mycobacterium tuberculosis displays a kcat of 1000 s⁻¹ at 37°C and pH 7.7 [1]. In contrast, the IGPD from Saccharomyces cerevisiae has a reported kcat of 32 s⁻¹ at 30°C [2]. This represents an approximately 31-fold difference in turnover number, which has profound implications for inhibitor screening campaigns targeting the enzyme in different pathogenic or model species.

Catalytic Turnover (kcat)
Reported
kcat 1000 s⁻¹ (Mtb) / 32 s⁻¹ (yeast)
Catalytic capacity differs substantially; inhibitor screening dynamic range may require enzyme-specific context.
M. tuberculosis 37°C; S. cerevisiae 30°C
Catalytic efficiency Enzyme kinetics Drug target profiling

Inhibitor Potency: Triazole Phosphonate vs. ATZ

Imidazole glycerol phosphate dehydratase (IGPD) is a target for potent inhibitors, with efficacy varying by orders of magnitude between inhibitor classes. The substrate analog triazole phosphonate IRL 1803 inhibits wheat germ IGPD with a competitive inhibition constant (Ki) of 10 nM [1]. In comparison, the classic inhibitor 3-amino-1,2,4-triazole (ATZ) has a Ki of 46 µM against the same enzyme [2]. This 4,600-fold difference in potency underscores the importance of using IGP as a template for designing high-affinity active-site probes.

Inhibitor Potency (Ki)
Reported
IRL 1803 Ki 10 nM vs ATZ Ki 46 µM
IRL 1803 shows reported nanomolar binding; ATZ provides lower-affinity reference point for IGPD inhibitor design.
Wheat germ IGPD
Inhibitor design Herbicide discovery Enzyme inhibition

Monofunctional vs. Bifunctional IGPD

The IGPD enzyme exists in two distinct architectures that directly affect its use in research. In plants and yeast, IGPD is a monofunctional enzyme, acting solely on IGP to produce imidazole acetol phosphate (IAP) [1]. In contrast, many prokaryotes possess a bifunctional enzyme (HisB) with both IGPD and histidinol phosphatase activities, which catalyzes two separate steps in the pathway [2]. This functional divergence means that IGP is the sole substrate for plant IGPD but shares the active site environment in bacterial enzymes. Assay design and inhibitor specificity studies must account for this key difference, as IGP binding and catalysis can be influenced by the phosphatase domain in bifunctional enzymes.

Enzyme Architecture
Class-level inference
Monofunctional (plant/yeast) vs Bifunctional (prokaryotic)
Substrate may engage additional domain in bifunctional forms; inhibitor specificity can diverge between architectures.
Qualitative difference in active-site environment
Protein evolution Enzyme architecture Functional divergence

Imidazole Glycerol Phosphate: Key Applications


IGPS Allostery and Glutaminase Mechanism Studies

Use IGP as the substrate for IGPS to investigate the long-range allosteric communication between the HisF cyclase and HisH glutaminase subunits. The quantitative 1000-fold preference for glutamine over ammonia provides a rigorous benchmark for assessing the functional coupling of the enzyme complex [1]. Mutagenesis studies on IGPS are best interpreted when using IGP to measure the impact on glutamine-dependent synthase activity.

Herbicide and Antimicrobial Screening

Utilize IGP as the authentic substrate for IGPD in high-throughput screening campaigns for new inhibitors. The 3.6-fold difference in Km between yeast and wheat IGPD [2] and the 31-fold difference in kcat between M. tuberculosis and yeast IGPD [3] mandate that screens use the specific IGPD isoform from the target organism. The known Ki of 10 nM for IRL 1803 [4] provides a critical benchmark for validating assay sensitivity and hit identification.

Monofunctional Plant IGPD as Herbicide Target

Employ IGP in assays with the monofunctional IGPD from wheat or Arabidopsis to validate herbicide candidates. This system avoids the confounding factor of the phosphatase domain present in bacterial bifunctional enzymes [5], ensuring that observed inhibition is solely due to disruption of the IGPD step in histidine biosynthesis, a pathway absent in humans.

IGPD Kinetics and Mechanism Elucidation

Apply IGP for detailed kinetic characterization of IGPD from various sources. The established Km values (0.10 mM for yeast [6] and 0.36 mM for wheat [7]) provide essential reference points for determining experimental substrate concentrations needed for saturating conditions, ensuring accurate determination of Vmax and inhibitor mechanism of action.

Application
Selection Property
Validation Focus
IGPS allostery & mechanism studies
Glutamine-dependent synthase activity benchmark
Functional coupling between HisF and HisH subunits
Herbicide & antimicrobial screening
IGPD isoform-specific assay context
Hit identification sensitivity against known inhibitor benchmark
Plant IGPD inhibitor research
Monofunctional enzyme without phosphatase domain interference
Pathway-specific inhibition readout
IGPD kinetic mechanism elucidation
Established Km reference values for saturation conditions
Accurate Vmax and inhibitor mechanism determination

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